Imidazo[2,1-b]thiazol-3-ylmethanol
Overview
Description
Imidazo[2,1-b]thiazol-3-ylmethanol is a heterocyclic compound that features both an imidazole and a thiazole ring fused together. This compound has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazol-3-ylmethanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with α-haloketones under basic conditions, leading to the formation of the imidazo[2,1-b]thiazole core. The subsequent introduction of a hydroxymethyl group can be achieved through various functionalization reactions .
Industrial Production Methods: Industrial synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. For instance, a three-reactor multistage system can be employed, where the initial reaction forms the imidazo[2,1-b]thiazole core, followed by functionalization steps to introduce the hydroxymethyl group .
Chemical Reactions Analysis
Types of Reactions: Imidazo[2,1-b]thiazol-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the imidazo[2,1-b]thiazole core to its hydrogenated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazo[2,1-b]thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions often use palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are frequently used.
Major Products: The major products formed from these reactions include various substituted imidazo[2,1-b]thiazoles, which can exhibit different biological activities depending on the introduced functional groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of imidazo[2,1-b]thiazol-3-ylmethanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Imidazo[2,1-b]thiazol-3-ylmethanol can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazol-3-ylmethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c9-3-5-4-10-6-7-1-2-8(5)6/h1-2,4,9H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQSVSCHTYUAHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CSC2=N1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130182-36-4 | |
Record name | imidazo[2,1-b][1,3]thiazol-3-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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